molecular formula C25H26ClNO2 B12776762 1-(5'-Phenylpentadiyn-2',4'-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride CAS No. 94769-56-9

1-(5'-Phenylpentadiyn-2',4'-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride

Cat. No.: B12776762
CAS No.: 94769-56-9
M. Wt: 407.9 g/mol
InChI Key: QMLRNNCOJIVPRX-UHFFFAOYSA-N
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Description

1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with phenyl and propionyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Phenyl and Propionyloxy Groups: These groups are introduced through substitution reactions, often using reagents such as phenyl halides and propionic anhydride.

    Formation of the Pentadiynyl Moiety: This involves the coupling of alkyne precursors under conditions that promote the formation of the desired pentadiynyl structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The phenyl and propionyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenylpiperidine: Lacks the propionyloxy group.

    4-Phenyl-4-propionyloxypiperidine: Lacks the pentadiynyl moiety.

    1-(5’-Phenylpentadiyn-2’,4’-yl)piperidine: Lacks the phenyl and propionyloxy groups.

Uniqueness

1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

94769-56-9

Molecular Formula

C25H26ClNO2

Molecular Weight

407.9 g/mol

IUPAC Name

[4-phenyl-1-(5-phenylpenta-2,4-diynyl)piperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C25H25NO2.ClH/c1-2-24(27)28-25(23-15-9-4-10-16-23)17-20-26(21-18-25)19-11-5-8-14-22-12-6-3-7-13-22;/h3-4,6-7,9-10,12-13,15-16H,2,17-21H2,1H3;1H

InChI Key

QMLRNNCOJIVPRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CC#CC#CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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